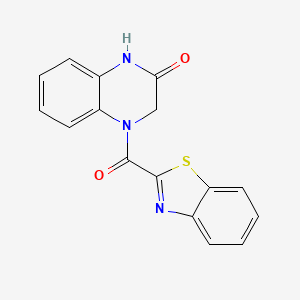

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCIPDPMLBVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst like zinc oxide nanoparticles can yield the desired benzothiazole derivative . This intermediate can then be further reacted with quinoxaline derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including those related to the compound . Benzothiazoles are known for their ability to inhibit bacterial growth by targeting specific enzymes such as peptide deformylase. For instance, derivatives of benzothiazine have shown promising activity against Staphylococcus aureus, a common pathogen responsible for various infections. The molecular design of these compounds often includes modifications that enhance their binding affinity and bioactivity against bacterial strains .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. Compounds similar to 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one have demonstrated cytotoxic effects against several cancer cell lines. For example, research indicates that certain synthesized derivatives exhibit significant activity against liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Neuroprotective Effects

Benzothiazole-based compounds have also been studied for their neuroprotective effects. They have shown potential in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The structural features that contribute to these effects include the ability to cross the blood-brain barrier and interact with neuroreceptors or enzymes involved in neuroinflammation .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of benzothiazole derivatives for their antibacterial efficacy against Staphylococcus aureus. The compound this compound was tested alongside other derivatives. Results indicated that modifications on the benzothiazole ring significantly enhanced antibacterial activity compared to unmodified compounds. The most effective derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used for comparison.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The study employed a range of assays including MTT and colony formation assays to assess cell viability and proliferation inhibition. The results demonstrated that certain modifications on the tetrahydroquinoxaline core led to increased potency against cancer cells while maintaining low toxicity towards normal cells.

Data Tables

| Property | Value | Remarks |

|---|---|---|

| Antibacterial MIC | < 10 µg/mL | Effective against S. aureus |

| Anticancer IC50 | 5-50 µM | Varies by cell line |

| Neuroprotective EC50 | 10 µM | Significant reduction in oxidative stress |

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . The compound can bind to protein kinases, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.

Quinoxaline Derivatives: These compounds are known for their diverse pharmacological activities, including antiviral and anti-inflammatory effects.

Uniqueness

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combined structural features of both benzothiazole and quinoxaline moieties. This dual functionality enhances its potential as a versatile therapeutic agent, offering a broader spectrum of biological activities compared to its individual components.

Biological Activity

The compound 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a derivative of tetrahydroquinoxaline that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with tetrahydroquinoxaline frameworks. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported the use of a multicomponent reaction under visible light to synthesize similar compounds efficiently .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. A study evaluated a series of benzothiazole derivatives against human cancer cell lines (MCF-7 for breast cancer, SW480 for colon cancer, and A549 for lung cancer). The results demonstrated that these compounds could induce apoptosis and arrest the cell cycle at the G2/M phase .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds have been shown to modulate the expression of proteins involved in apoptosis and cell cycle regulation. For example, compounds that interact with the RBP4 pathway can significantly reduce serum levels of retinol-binding protein and subsequently affect tumor growth dynamics .

Case Study 1: Anticancer Evaluation

In a notable case study involving a series of synthesized benzothiazole derivatives including this compound:

- Objective : To evaluate the anticancer potential against various human cancer cell lines.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound exhibited IC50 values in the low micromolar range across multiple cell lines, indicating potent antiproliferative effects.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins implicated in cancer progression:

- Findings : The compound showed favorable interactions with proteins involved in apoptosis regulation and cell cycle control.

- Implications : These findings suggest a potential for this compound as a lead structure in the development of new anticancer therapeutics.

Data Table: Biological Activity Summary

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | Induction of apoptosis |

| Anticancer | SW480 | 6.5 | G2/M phase arrest |

| Anticancer | A549 | 7.0 | Modulation of survival pathways |

Q & A

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and improve mixing.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading, solvent volume).

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.